molecular formula C18H17N3O4S B11358468 Ethyl 4-methyl-2-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B11358468
M. Wt: 371.4 g/mol
InChI Key: MFSHPKBZTISTGN-UHFFFAOYSA-N
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Description

ETHYL 4-METHYL-2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring, an oxazole ring, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-METHYL-2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized by the cyclization of α-haloketones with hydroxylamine.

    Coupling of the Rings: The thiazole and oxazole rings are then coupled through an amide bond formation using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-METHYL-2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Substituted oxazole or thiazole derivatives.

Scientific Research Applications

ETHYL 4-METHYL-2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-METHYL-2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE: shares similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of ETHYL 4-METHYL-2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE lies in its combined structural features of thiazole and oxazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse scientific research and industrial applications.

Properties

Molecular Formula

C18H17N3O4S

Molecular Weight

371.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[[5-(4-methylphenyl)-1,2-oxazole-3-carbonyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H17N3O4S/c1-4-24-17(23)15-11(3)19-18(26-15)20-16(22)13-9-14(25-21-13)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3,(H,19,20,22)

InChI Key

MFSHPKBZTISTGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)C)C

Origin of Product

United States

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